1-(4-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE
Overview
Description
1-(4-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a pyridinylmethyl group attached to a methanesulfonamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the fluorophenyl and pyridinylmethyl intermediates. These intermediates are then coupled using suitable reagents and conditions to form the final compound.
Reaction Conditions: Common reagents used in the synthesis include sulfonyl chlorides, amines, and catalysts that facilitate the coupling reactions. The reaction conditions may involve controlled temperatures, solvents, and purification steps to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE undergoes various types of chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by specific catalysts and reagents.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used in these reactions. Conditions may include specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
1-(4-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: In industrial settings, the compound may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These pathways may include signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-fluorophenyl)methylpyridin-1-ium iodide and other fluorophenyl derivatives share structural similarities.
Uniqueness: The presence of the methanesulfonamide moiety and the specific arrangement of functional groups in this compound contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-13-3-1-12(2-4-13)10-19(17,18)16-9-11-5-7-15-8-6-11/h1-8,16H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWODESYFLYGTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCC2=CC=NC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.